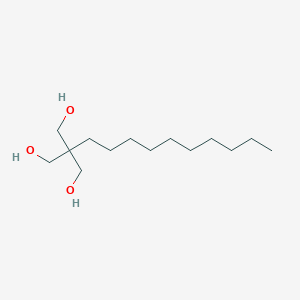

2-Decyl-2-(hydroxymethyl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Decyl-2-(hydroxymethyl)propane-1,3-diol (2-D2HMP-1,3-diol) is an organic compound that is used in a variety of scientific applications, such as synthesis and research. It has been used in the synthesis of many compounds, such as polymers, surfactants, and other materials. Additionally, it has been used in research to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

2-D2HMP-1,3-diol acts as a surfactant, meaning that it reduces the surface tension of a solution. This allows for the formation of micelles, which are small aggregates of molecules that can be used to transport molecules across the cell membrane. Additionally, 2-D2HMP-1,3-diol can act as an enzyme inhibitor, meaning that it can block the action of certain enzymes. This can be beneficial in the study of enzyme-catalyzed reactions, as well as in the development of new drug candidates.

Biochemical and Physiological Effects

2-D2HMP-1,3-diol has been found to have a variety of biochemical and physiological effects. It has been found to reduce the surface tension of a solution, which can be beneficial in the study of drug delivery systems. Additionally, it has been found to act as an enzyme inhibitor, which can be beneficial in the study of enzyme-catalyzed reactions, as well as in the development of new drug candidates. Furthermore, it has been found to have an anti-inflammatory effect, which can be beneficial in the study of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2-D2HMP-1,3-diol in laboratory experiments has both advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is easy to use in laboratory experiments and can be used in a variety of scientific applications. A limitation is that it can be toxic if not handled properly, and it can cause irritation if it comes into contact with the skin.

Future Directions

There are a variety of potential future directions for the use of 2-D2HMP-1,3-diol. One potential future direction is the use of 2-D2HMP-1,3-diol in the development of new drug candidates. Additionally, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways. Furthermore, it could be used in the synthesis of polymers, surfactants, and other materials. Finally, it could be used to investigate the biochemical and physiological effects of various compounds.

Synthesis Methods

2-D2HMP-1,3-diol can be synthesized through a variety of methods. The most common method is the Fischer esterification reaction, which involves reacting an alcohol with an acid in the presence of a catalyst. This reaction is used to produce 2-D2HMP-1,3-diol from the reaction of 1-bromo-2-decanol and formic acid. Other methods for synthesizing 2-D2HMP-1,3-diol include the use of organometallic reagents, such as Grignard reagents, and the use of organocatalysts.

Scientific Research Applications

2-D2HMP-1,3-diol is used in a variety of scientific research applications. It has been used in the synthesis of polymers, surfactants, and other materials. Additionally, it has been used to investigate the biochemical and physiological effects of various compounds. It has been used in the study of drug delivery systems, as well as in the development of new drug candidates. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.

properties

IUPAC Name |

2-decyl-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINONPXDFUNRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554773 |

Source

|

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

CAS RN |

4712-32-7 |

Source

|

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)